5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde
Overview
Description
5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde: It is a derivative of benzaldehyde, featuring a methoxy group and a pyrazole ring, which contribute to its distinct chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde typically involves the reaction of 5-methoxy-2-nitrobenzaldehyde with hydrazine hydrate under reflux conditions. The nitro group is reduced to an amino group, which then undergoes cyclization to form the pyrazole ring .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in 5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: 5-Methoxy-2-(1H-pyrazol-1-yl)benzoic acid.
Reduction: 5-Methoxy-2-(1H-pyrazol-1-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .
Biology and Medicine: Its pyrazole ring is a common motif in many biologically active compounds, making it a candidate for drug discovery and development .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups allow for the creation of various derivatives with specific properties .
Mechanism of Action
The mechanism of action of 5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde is not fully understood, but it is believed to interact with specific molecular targets and pathways. The pyrazole ring can engage in hydrogen bonding and π-π interactions, which may influence its biological activity. Further research is needed to elucidate the exact pathways and targets involved .
Comparison with Similar Compounds
- 5-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde
- 2-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde
- 2-(1H-Pyrazol-1-yl)benzaldehyde
Comparison: 5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde is unique due to the presence of the methoxy group, which can influence its reactivity and interactions. Compared to its methyl and unsubstituted counterparts, the methoxy group can enhance its solubility and potentially its biological activity .
Properties
IUPAC Name |
5-methoxy-2-pyrazol-1-ylbenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-10-3-4-11(9(7-10)8-14)13-6-2-5-12-13/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBOASTROTLWICF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N2C=CC=N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30650850 | |
Record name | 5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30650850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1015845-56-3 | |
Record name | 5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30650850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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